5-bromo-6-fluoro-1H-indole-3-carboxylic acid
Overview
Description
5-bromo-6-fluoro-1H-indole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, on the indole ring, and a carboxylic acid group at the 3rd position. These substitutions confer unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of indole derivatives. The process may involve:
Bromination: Introduction of a bromine atom at the 5th position of the indole ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom at the 6th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: Introduction of a carboxylic acid group at the 3rd position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-6-fluoro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-3-carboxylic acid
- 6-fluoro-1H-indole-3-carboxylic acid
- 5-chloro-1H-indole-3-carboxylic acid
- 6-chloro-1H-indole-3-carboxylic acid
Uniqueness
5-bromo-6-fluoro-1H-indole-3-carboxylic acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual substitution can result in distinct chemical and biological properties compared to other indole derivatives with single substitutions. The combination of these substituents can enhance the compound’s reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRQPMBDXWHGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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